molecular formula C11H23ClN2O B1452399 2-Amino-1-(2-ethyl-1-piperidinyl)-2-methyl-1-propanone hydrochloride CAS No. 1219972-55-0

2-Amino-1-(2-ethyl-1-piperidinyl)-2-methyl-1-propanone hydrochloride

Cat. No.: B1452399
CAS No.: 1219972-55-0
M. Wt: 234.76 g/mol
InChI Key: RKJAGGDXEOMFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(2-ethyl-1-piperidinyl)-2-methyl-1-propanone hydrochloride: is a chemical compound with the molecular formula C12H25ClN2O. It is a derivative of piperidine and is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2-ethyl-1-piperidinyl)-2-methyl-1-propanone hydrochloride typically involves the reaction of 2-ethylpiperidine with 2-methyl-1-propanone in the presence of an amine catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The use of automated systems ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Amino-1-(2-ethyl-1-piperidinyl)-2-methyl-1-propanone hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on cellular processes. It is also employed in the development of new diagnostic tools and assays .

Medicine: Its unique structure allows for the exploration of novel mechanisms of action and the identification of new drug targets .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of various products, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-ethyl-1-piperidinyl)-2-methyl-1-propanone hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2-Amino-1-(2-ethyl-1-piperidinyl)-2-methyl-1-propanone hydrochloride exhibits unique properties due to the presence of the methyl group at the second position. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

2-amino-1-(2-ethylpiperidin-1-yl)-2-methylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-4-9-7-5-6-8-13(9)10(14)11(2,3)12;/h9H,4-8,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJAGGDXEOMFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(2-ethyl-1-piperidinyl)-2-methyl-1-propanone hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(2-ethyl-1-piperidinyl)-2-methyl-1-propanone hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-1-(2-ethyl-1-piperidinyl)-2-methyl-1-propanone hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-1-(2-ethyl-1-piperidinyl)-2-methyl-1-propanone hydrochloride
Reactant of Route 5
2-Amino-1-(2-ethyl-1-piperidinyl)-2-methyl-1-propanone hydrochloride
Reactant of Route 6
2-Amino-1-(2-ethyl-1-piperidinyl)-2-methyl-1-propanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.